molecular formula C8H10N2O4 B2809909 3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid CAS No. 6214-59-1

3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid

Cat. No.: B2809909
CAS No.: 6214-59-1
M. Wt: 198.178
InChI Key: HBKRWYGZVMKRGZ-UHFFFAOYSA-N
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Description

3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid is a derivative of 3,4-dihydropyrimidin-2(1H)-one, a class of compounds known for their diverse biological activities. These compounds are often synthesized through the Biginelli reaction, a multicomponent reaction involving an aldehyde, a β-ketoester, and urea. The compound’s structure includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid typically involves the Biginelli reaction. This reaction is a one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea. The reaction is usually catalyzed by acids such as hydrochloric acid or by using more environmentally benign catalysts like oxalic acid under microwave irradiation . The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent .

Industrial Production Methods

In an industrial setting, the synthesis of 3,4-dihydropyrimidin-2(1H)-one derivatives can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of heteropolyanion-based acidic ionic liquids as catalysts has also been explored to improve the efficiency and environmental sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce various functional groups into the pyrimidine ring, leading to a wide range of derivatives with different biological activities.

Scientific Research Applications

3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydropyrimidin-2(1H)-one: The parent compound, which shares the pyrimidine ring structure.

    5-methyl-3,4-dihydropyrimidin-2(1H)-one: A closely related compound with a methyl group at the 5-position.

    3,4-dihydropyrimidin-2(1H)-thione: A sulfur-containing analogue with similar biological activities.

Uniqueness

3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity. The presence of the propanoic acid group can enhance its solubility and bioavailability, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-5-4-10(3-2-6(11)12)8(14)9-7(5)13/h4H,2-3H2,1H3,(H,11,12)(H,9,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKRWYGZVMKRGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-(1-Thyminyl)-propanoic acid methyl ester (1.0 g, 0.0047 mol) was suspended in 2 M sodium hydroxide (15 ml), boiled for 10 min. The pH was adjusted to 0.3 with conc. hydrochloric acid. The solution was extracted with ethyl acetate (10×25 ml). The organic phase was extracted with saturated aqueous sodium chloride, dried over magnesium sulfate, and evaporated to dryness, in vacuo, to give the title compound as a white solid (0.66 g, 71%). M.p. 118-121° C. Anal. for C8H10N2O4, found (calc.) C, 48.38; (48.49); H, 5.09; (5.09); N, 13.93; (14.14). The compound showed satisfactory 1H and 13C-NMR spectra.
Name
3-(1-Thyminyl)-propanoic acid methyl ester
Quantity
1 g
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15 mL
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71%

Synthesis routes and methods II

Procedure details

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